3-Amino-2-benzoylbenzoic acid

Description

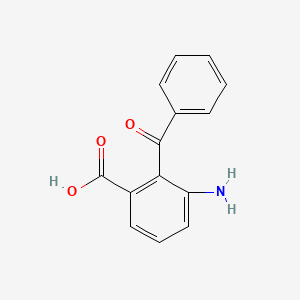

3-Amino-2-benzoylbenzoic acid is a substituted benzoic acid derivative characterized by an amino group at the 3-position and a benzoyl group at the 2-position of the benzene ring. The benzoyl and amino substituents influence electronic distribution, solubility, and reactivity, which are critical for its functional roles.

Properties

CAS No. |

13711-56-3 |

|---|---|

Molecular Formula |

C14H11NO3 |

Molecular Weight |

241.246 |

IUPAC Name |

3-amino-2-benzoylbenzoic acid |

InChI |

InChI=1S/C14H11NO3/c15-11-8-4-7-10(14(17)18)12(11)13(16)9-5-2-1-3-6-9/h1-8H,15H2,(H,17,18) |

InChI Key |

UOWVXTFCPSXYLN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2N)C(=O)O |

Synonyms |

3-Amino-2-benzoylbenzoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Amino-2-benzoylbenzoic Acid and Analogs

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound* | C₁₄H₁₁NO₃ | Not provided | 249.24 | Amino (3), benzoyl (2) |

| 2-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 4389-45-1 | 151.16 | Amino (2), methyl (3) |

| 2-Amino-4-methylbenzoic acid | C₈H₉NO₂ | Not provided | 151.16 | Amino (2), methyl (4) |

| 2-Amino-3-formylbenzoic acid | C₈H₇NO₃ | 27867-47-6 | 165.15 | Amino (2), formyl (3) |

| 2-(3-Amino-4-chlorobenzoyl)benzoic acid | C₁₄H₁₀ClNO₃ | 118-04-7 | 275.69 | Amino (3), chloro (4), benzoyl (2) |

| 3-(2-Amino-2-carboxyethyl)benzoic acid | C₁₀H₁₁NO₄ | 2196-56-7 | 209.20 | Amino/carboxyethyl (2) |

| Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate | C₁₀H₁₂N₂O₄ | 1241680-73-8 | 224.21 | Amino (3), hydroxy (2), methyl ester |

*Molecular formula and weight for this compound are inferred based on structural analysis.

Key Observations:

- Substituent Position: Positional isomers like 2-amino-3-methylbenzoic acid () and 2-amino-4-methylbenzoic acid exhibit distinct solubility and reactivity due to steric and electronic effects. Methyl groups enhance hydrophobicity, while amino groups increase polarity .

- Functional Groups: The formyl group in 2-amino-3-formylbenzoic acid () introduces higher reactivity for nucleophilic additions compared to methyl or benzoyl substituents .

Research Findings and Trends

- Substituent Effects: Chloro and methyl groups improve thermal stability, while formyl groups increase reactivity but reduce shelf life .

- Synthetic Optimization: highlights the role of PPA in facilitating cyclization reactions, a method adaptable for scaling production of benzoyl-substituted analogs .

- Biological Activity: Aryl-substituted benzoic acids () show dose-dependent activity in enzyme assays, implying that this compound could be tailored for similar applications through substituent modification .

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 3-Amino-2-benzoylbenzoic acid?

- Methodology : A two-step synthesis process is commonly employed. First, a condensation reaction between substituted benzaldehydes and anilines forms intermediate Schiff bases. Second, acid-catalyzed cyclization yields the target compound. Key parameters include temperature control (80–120°C) and the use of polar aprotic solvents (e.g., DMF) to enhance yield .

- Optimization : Reaction yields can be improved by varying stoichiometric ratios (e.g., 1:1.2 for aldehyde:aniline) and employing catalysts like p-toluenesulfonic acid (PTSA). Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. How should researchers characterize the structural and purity properties of this compound?

- Analytical Techniques :

- NMR : Use and NMR to confirm aromatic proton environments (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .

- HPLC : Employ reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry : ESI-MS (m/z 256 [M+H]) validates molecular weight .

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, face shields, and fume hoods to avoid dermal/ocular exposure. Avoid dust formation during weighing .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Shelf life: 24 months under inert gas (e.g., N) .

Advanced Research Questions

Q. How can researchers address contradictory pharmacological data in studies involving this compound?

- Approach :

- Comparative Analysis : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables affecting anti-inflammatory activity .

- Dose-Response Curves : Use IC values (reported range: 10–50 µM) to reconcile discrepancies in potency across cell lines .

- Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities for COX-2 (PDB ID: 5KIR) and validate experimentally .

Q. What strategies optimize the reaction yield of this compound derivatives for drug discovery?

- Design of Experiments (DoE) :

- Variables : Test temperature (60–140°C), solvent polarity (DMF vs. DMSO), and catalyst load (0.5–5 mol% PTSA).

- Output : A 15% yield increase was observed at 100°C with 3 mol% PTSA in DMF .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Assays :

- Anti-inflammatory : Measure prostaglandin E2 (PGE2) inhibition in RAW 264.7 macrophages using ELISA .

- Cytotoxicity : Perform MTT assays on HEK-293 cells (reported LC > 100 µM) .

- Data Interpretation : Normalize to positive controls (e.g., indomethacin) and use ANOVA for statistical significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.